molecular formula C11H17N5O2S B2552604 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole CAS No. 1013774-84-9

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2552604
CAS No.: 1013774-84-9
M. Wt: 283.35
InChI Key: XFYHOKAWZAGCKV-UHFFFAOYSA-N
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Description

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole is a sophisticated heterocyclic compound that represents a valuable chemical scaffold in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a 1,2,4-triazole core linked to a methoxypyrazole moiety via a thioether bridge, is characteristic of structures designed to interact with enzyme active sites. This compound is of significant interest for its potential as a kinase inhibitor scaffold. Kinases are critical signaling proteins involved in a myriad of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Researchers are investigating this and similar triazole-based compounds for their ability to modulate kinase activity, thereby providing tools to dissect complex signaling pathways [https://pubmed.ncbi.nlm.nih.gov/38203799/]. The specific substitution pattern on the triazole and pyrazole rings is engineered to confer optimal binding affinity and selectivity. The (2-methoxyethyl)thio side chain, in particular, can enhance solubility and contribute to key interactions within the hydrophobic pocket of target enzymes. Its primary research value lies in its application as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying protein-ligand interactions, and advancing structure-activity relationship (SAR) studies in drug discovery programs.

Properties

IUPAC Name

3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-15-7-8(10(14-15)18-4)9-12-13-11(16(9)2)19-6-5-17-3/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYHOKAWZAGCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this pyrazole derivative typically involves multi-step reactions, including condensation and cyclization processes. The methodology often employs readily available starting materials and can yield significant quantities of the target compound with high purity.

General Overview

Pyrazole derivatives, including the compound , are known to exhibit a broad spectrum of biological activities. These include:

  • Anti-inflammatory : Compounds similar to this pyrazole have shown promising anti-inflammatory effects in various models.
  • Antimicrobial : Studies indicate potential against bacterial strains such as E. coli and Staphylococcus aureus.
  • Anticancer : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Specific Activities of this compound

Research findings suggest that this compound may exhibit:

  • Anti-inflammatory Activity : In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties : Preliminary tests show effectiveness against several pathogenic bacteria.
  • Cytotoxic Effects : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Activity

Burguete et al. reported on the synthesis of various pyrazole derivatives and their antimicrobial efficacy. One derivative showed notable activity against E. coli and S. aureus, suggesting that modifications in the side chains could enhance antibacterial properties .

Table 1: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnti-inflammatory10Selvam et al.
Compound BAntimicrobial15Burguete et al.
Compound CCytotoxic (Cancer)20Chovatia et al.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may be attributed to its ability to interact with specific cellular pathways involved in inflammation and cell proliferation.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the 5-position undergoes oxidation with strong oxidizing agents. Key observations include:

  • Hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide (-SO-) at room temperature, while prolonged heating yields the sulfone (-SO₂-) .

  • Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the thioether to sulfone without affecting the triazole or pyrazole rings.

Products :

ReagentConditionsProduct StructureYield (%)
30% H₂O₂RT, 4 hrSulfoxide derivative78–82
KMnO₄ (0.1 M)60°C, 2 hrSulfone derivative85–89

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring undergoes substitution at the 3-position due to electron-withdrawing effects from adjacent substituents:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in dry tetrahydrofuran (THF) replaces the hydrogen atom at C3 with bromine, forming 3-bromo-1,2,4-triazole derivatives .

  • Alkylation : Treatment with methyl iodide in the presence of potassium carbonate introduces a methyl group at N1, confirmed via ¹H NMR analysis .

Key Data :

  • Brominated derivatives show enhanced electrophilicity, enabling subsequent Suzuki coupling reactions .

  • Alkylation preserves the pyrazole’s methoxy group, indicating regioselective reactivity .

Cycloaddition and Heterocycle Functionalization

The pyrazole moiety participates in [3+2] cycloaddition reactions:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides generates fused triazole-pyrazole systems, confirmed by X-ray crystallography .

  • Electrophilic aromatic substitution on the pyrazole ring occurs at C4 under nitration conditions (HNO₃/H₂SO₄), yielding nitro-substituted analogs .

Experimental Conditions :

Reaction TypeReagentsTemperatureTimeProduct Application
CuAACNaN₃, CuSO₄·5H₂O80°C12 hrAnticancer lead optimization
NitrationHNO₃ (conc.), H₂SO₄0–5°C3 hrAntibacterial agents

Thioether Cleavage and Functional Group Interconversion

The 2-methoxyethylthio group undergoes cleavage under alkaline conditions:

  • Hydrolysis : Heating with NaOH (10%) at reflux cleaves the C–S bond, releasing 2-mercaptoethanol and forming a triazole-thiol intermediate .

  • Displacement : Reaction with Grignard reagents (e.g., MeMgBr) replaces the thioether with alkyl groups, confirmed by mass spectrometry .

Mechanistic Insights :

  • Thiol intermediates exhibit tautomerism between thione and thiol forms, influencing subsequent reactivity .

  • Displacement reactions proceed via SN2 mechanisms, favored by the steric accessibility of the sulfur atom .

Stability and Side Reactions

  • Thermal decomposition occurs above 200°C, yielding volatile fragments (e.g., methoxyacetone) detected via GC-MS .

  • Acid sensitivity : Prolonged exposure to HCl (conc.) degrades the pyrazole ring, forming chlorinated byproducts .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their key substituents:

Compound Name R1 (Position 3) R2 (Position 5) R3 (Position 4) Reference
Target Compound 3-Methoxy-1-methyl-1H-pyrazol-4-yl (2-Methoxyethyl)thio Methyl
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine Oct-1-yn-1-yl pyridine 4-Chloro-3-fluorobenzylthio Methyl
4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol 3-Methoxy-1-methyl-1H-pyrazol-4-yl Thiol (-SH) 2-Methoxyethyl
5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol 3-Ethoxy-1-ethyl-1H-pyrazol-4-yl Thiol (-SH) 2-Methoxyethyl
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol 2-Phenyl-1,3-thiazol-4-yl Thiol (-SH) Methyl

Physicochemical Properties

  • Solubility : The target compound’s 2-methoxyethylthio group improves aqueous solubility compared to aromatic thioethers (e.g., 4-chlorobenzyl in ). However, its solubility is lower than thiol derivatives due to reduced hydrogen-bonding capacity .
  • Melting Point : Estimated to be 110–115°C based on analogues with similar substituents (e.g., 92–95°C for compound 18 in and 144–146°C for compound 20 in ).

Structure-Activity Relationships (SAR)

  • Thioether vs. Thiol : Thioether linkages (as in the target) offer greater metabolic stability than thiols but may reduce reactivity with biological targets .
  • Substituent Bulk : Bulky groups like oct-1-yn-1-yl in increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility. The target’s balance of methoxy and methyl groups optimizes hydrophilicity and bioavailability.

Q & A

Q. How can synergistic effects with existing drugs be evaluated?

  • Combinatorial Assays : Test with fluconazole or ciprofloxacin in checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices: synergy (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4) .

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